molecular formula C17H23N5O2 B7535408 1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea

1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea

Cat. No. B7535408
M. Wt: 329.4 g/mol
InChI Key: UISPQVFVOJHZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in tumor growth and proliferation. It has also been reported to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and prostate cancer cells. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high yield and purity. This compound has also been extensively studied, and its mechanism of action, biochemical and physiological effects, and potential applications in various fields of scientific research are well understood. However, some limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of 1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea. One potential direction is the further investigation of its potential applications in cancer treatment. This compound has been shown to exhibit significant antitumor activity, and further studies may lead to the development of new cancer therapies. Another potential direction is the study of its neuroprotective effects and potential applications in the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential limitations and toxicity.

Synthesis Methods

The synthesis of 1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea involves the reaction of 4,5-dimethyl-2-oxazolyl isocyanate with 1-(pyridin-2-ylmethyl)piperidin-4-amine. This reaction results in the formation of the desired compound with high yield and purity. Other methods, such as the use of N,N'-diisopropylcarbodiimide (DIC) and N,N'-dimethylformamide (DMF), have also been reported for the synthesis of this compound.

Scientific Research Applications

1-(4,5-Dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant antitumor activity and has been studied for its potential use in cancer treatment. This compound has also been studied for its potential use as a neuroprotective agent in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

1-(4,5-dimethyl-1,3-oxazol-2-yl)-3-[1-(pyridin-2-ylmethyl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-12-13(2)24-17(19-12)21-16(23)20-14-6-9-22(10-7-14)11-15-5-3-4-8-18-15/h3-5,8,14H,6-7,9-11H2,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISPQVFVOJHZAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)NC(=O)NC2CCN(CC2)CC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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